molecular formula C11H16N2O4S B5240605 2-Methoxy-5-(propylsulfamoyl)benzamide

2-Methoxy-5-(propylsulfamoyl)benzamide

Cat. No.: B5240605
M. Wt: 272.32 g/mol
InChI Key: SPJFKDGLFPSWPE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(propylsulfamoyl)benzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at the 2-position and a propylsulfamoyl moiety (-NHSO₂-C₃H₇) at the 5-position of the benzene ring. The compound’s design aligns with trends in sulfonamide/benzamide-based therapeutics, which are explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-methoxy-5-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-6-13-18(15,16)8-4-5-10(17-2)9(7-8)11(12)14/h4-5,7,13H,3,6H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFKDGLFPSWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propylsulfamoyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is sulfonated using propylsulfonyl chloride in the presence of a base such as pyridine to form the propylsulfamoyl group.

    Amidation: Finally, the carboxylic acid group is converted to an amide group by reacting with ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(propylsulfamoyl)benzamide.

    Reduction: Formation of 2-methoxy-5-(propylsulfamoyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(propylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS) Substituents/Modifications Key Structural Differences vs. Target Compound Potential Implications
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (116091-63-5) Sulfonamide (-SO₂NH₂), 2-oxopropyl group at 5-position Replaces propylsulfamoyl with 2-oxopropylsulfonamide Increased polarity due to ketone; altered metabolic stability
2-(2-Methoxyethoxy)benzenesulfonamide (82031-33-2) Methoxyethoxy side chain at 2-position Ether linkage instead of benzamide backbone Reduced hydrogen-bonding capacity; different pharmacokinetics
Ethyl 2-methoxy-5-sulfamoylbenzoate (33045-53-3) Ethyl ester at carboxyl group, sulfamoyl (-SO₂NH₂) Ester group replaces benzamide’s amide Enhanced lipophilicity; potential prodrug behavior
N-[2-(Diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide () Methylsulfonyl (-SO₂CH₃), diethylaminoethyl side chain Sulfonyl vs. sulfamoyl; basic side chain addition Improved solubility in acidic environments; altered receptor affinity

Functional Group Analysis

  • Sulfamoyl vs. Sulfonyl/Sulfonamide : The target compound’s propylsulfamoyl group (-NHSO₂-C₃H₇) enables hydrogen bonding via the -NH moiety, unlike sulfonyl (-SO₂-) or sulfonamide (-SO₂NH₂) groups in analogs. This may enhance target binding specificity .
  • Alkyl Chain Variations : The propyl chain in the target compound introduces moderate lipophilicity compared to methyl () or 2-oxopropyl (CAS 116091-63-5) groups, balancing membrane permeability and aqueous solubility .

Pharmacological Considerations

  • Bioactivity : Benzamide derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) exhibit bioactivity dependent on substituent electronic effects. The target compound’s sulfamoyl group may confer unique inhibitory properties against enzymes like carbonic anhydrase or kinases .
  • Metabolic Stability : Propylsulfamoyl’s longer chain may reduce metabolic degradation rates compared to methylsulfonyl (), extending half-life .

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